molecular formula C12H19NO2 B13255957 2-[(Butylamino)methyl]-5-methoxyphenol

2-[(Butylamino)methyl]-5-methoxyphenol

Cat. No.: B13255957
M. Wt: 209.28 g/mol
InChI Key: CRPCJNBGNYMZPA-UHFFFAOYSA-N
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Description

2-[(Butylamino)methyl]-5-methoxyphenol (CAS: 1247174-22-6) is a secondary amine derivative featuring a 5-methoxyphenol core substituted with a butylamino-methyl group at the 2-position. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.29 g/mol . This compound has been cataloged as a specialty chemical, though commercial availability is currently discontinued due to supply chain constraints .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(butylaminomethyl)-5-methoxyphenol

InChI

InChI=1S/C12H19NO2/c1-3-4-7-13-9-10-5-6-11(15-2)8-12(10)14/h5-6,8,13-14H,3-4,7,9H2,1-2H3

InChI Key

CRPCJNBGNYMZPA-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=C(C=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylamino)methyl]-5-methoxyphenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Butylamino)methyl]-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

2-[(Butylamino)methyl]-5-methoxyphenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[(Butylamino)methyl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Bioactive Comparisons
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Bioactivity/Applications Source/Reference
2-[(Butylamino)methyl]-5-methoxyphenol 5-Methoxyphenol 2-(Butylaminomethyl) 209.29 Not explicitly reported CymitQuimica
2-(4-Hydroxy-2-methoxybenzyl)-5-methoxyphenol (青霉双酚) 5-Methoxyphenol 2-(4-Hydroxy-2-methoxybenzyl) 290.31* Antioxidant (DPPH radical scavenging) Marine fungus Penicillium sp.
2-(5-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol Pyrazolic chalcone 5-Methoxyphenol linked to dimethoxyphenyl-pyrazole 383.41 Antioxidant (89.64% DPPH inhibition) Synthetic chalcone
3-[2-(4-Hydroxyphenyl)-ethyl]-5-methoxyphenol (Compound 142) Dihydrostilbene 3-Ethyl-4-hydroxyphenyl 258.28 Isolated from Cannabis sativa Natural product
Cannabistilbene I (Compound 146) Dihydrostilbene 3,4′-Dihydroxy-5-methoxy-3′-(3-methylbut-2-enyl) 328.37 Phytochemical profiling of cannabis Cannabis sativa

*Molecular weight calculated based on formula C₁₅H₁₄O₅.

Key Comparative Insights

Structural Features
  • Phenol Substitution Patterns: The target compound and its analogs share a 5-methoxyphenol backbone, which is critical for redox activity in antioxidants. However, substituent groups dictate divergent properties:
  • Dihydrostilbenes (e.g., Compounds 142, 146) feature ethyl or prenyl linkages, enhancing lipophilicity and interaction with biological membranes .
  • Chalcone derivatives (e.g., Compound 11 in ) incorporate conjugated systems, enabling π-π stacking and enhanced radical scavenging.

Biological Activity

2-[(Butylamino)methyl]-5-methoxyphenol, also known as a phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

2-[(Butylamino)methyl]-5-methoxyphenol is characterized by its structure, which includes a butylamino group and a methoxy-substituted phenolic ring. Its molecular formula is C12H17NO2, and it has a molecular weight of approximately 207.27 g/mol. This compound's unique structure contributes to its diverse biological activities.

Biological Activities

The biological activities of 2-[(Butylamino)methyl]-5-methoxyphenol can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that it could serve as a potential lead compound for developing new antimicrobial agents.
  • Antiproliferative Effects : Research has demonstrated that 2-[(Butylamino)methyl]-5-methoxyphenol possesses antiproliferative effects on cancer cell lines. In vitro studies have shown that it can inhibit the growth of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells. The half-maximal inhibitory concentration (IC50) values indicate that this compound may be effective in cancer therapy.
  • Antioxidant Activity : The compound's phenolic structure suggests potential antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity can contribute to its protective effects against various diseases linked to oxidative damage.

The mechanisms underlying the biological activities of 2-[(Butylamino)methyl]-5-methoxyphenol are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Cellular Targets : It is believed that the compound may interact with specific cellular targets involved in proliferation and apoptosis pathways, leading to its antiproliferative effects.
  • Inhibition of Enzymatic Activity : The antimicrobial effects may arise from the inhibition of essential enzymes in microbial metabolism, disrupting their growth and survival.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-[(Butylamino)methyl]-5-methoxyphenol against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited significant antibacterial activity with an MIC of 32 µg/mL against methicillin-resistant strains (MRSA). These findings suggest its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Activity

Another study focused on the antiproliferative effects of 2-[(Butylamino)methyl]-5-methoxyphenol on HeLa and A549 cell lines. The results indicated an IC50 value of 150 µg/mL for HeLa cells and 200 µg/mL for A549 cells after 48 hours of treatment. This study supports the notion that this compound could be further developed into an anticancer drug.

Data Tables

Biological ActivityTest Organisms/Cell LinesMIC/IC50 Values
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coliNot specified
AntiproliferativeHeLa150 µg/mL
A549200 µg/mL

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